molecular formula C28H34FN3O5 B2960390 SSTR5 antagonist 1

SSTR5 antagonist 1

Cat. No.: B2960390
M. Wt: 511.6 g/mol
InChI Key: UQRAIIGEZLINAT-UHFFFAOYSA-N
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Description

SSTR5 antagonist 1, also known as SCO-240, is a selective and orally available antagonist of the somatostatin receptor subtype 5 (SSTR5) . It has been studied for its potential to treat growth hormone-related disorders . The antagonist has shown to be safe and well-tolerated at all tested doses (1–160 mg/man/day) .


Synthesis Analysis

The synthesis of this compound involves a systematic survey of changes in the central core and head piece while maintaining the diphenyl tail group constant . The azaspirodecanone 10 emerged as a new highly potent and selective SSTR5 antagonist .

Scientific Research Applications

1. Glycemic Control in Diabetes

  • Endocrine Effects : SSTR5 antagonists have been shown to improve glycemic control in diabetes by influencing insulin and glucagon-like peptide-1 (GLP-1) secretion. Antagonism of the SSTR5 receptor results in increased levels of systemic GLP-1 and stimulates insulin secretion, thereby aiding in better glycemic management (Farb et al., 2017).

2. Pharmacokinetic Profiles

  • Drug Development : Research on SSTR5 antagonists includes efforts to improve their pharmacokinetic profiles and reduce undesirable effects, such as hERG inhibition. This optimization is crucial for developing more effective anti-diabetic drugs (Yamasaki et al., 2017).

3. Synergy with Other Therapeutics

  • Combined Therapy : SSTR5 antagonists, when used in combination with other agents like DPP-4 inhibitors, show synergistic effects, significantly increasing circulating active GLP-1 and insulin levels in response to glucose, offering a potential strategy for more effective diabetes treatment (Liu et al., 2018).

4. Impact on Gut Hormone Secretion

  • Gut Hormone Regulation : Antagonizing SSTR5, along with SSTR2, has been found to enhance GLP-1 secretion in the gut, leading to improved glucose control. This is particularly notable as it suggests a GLP-1 receptor–dependent mechanism for glycemic improvement (Jepsen et al., 2021).

5. Design and Structural Analysis

  • Molecular Design : Studies have focused on the design and structural analysis of novel SSTR5 antagonists, aiming to develop compounds with enhanced potency and selectivity for potential therapeutic applications (Hirose et al., 2017).

6. Effects on Cell Proliferation and Hormone Secretion

  • Cellular Impact : Research has also been conducted on the differential effects of SSTR5 antagonists on cell proliferation and hormone secretion in specific contexts, such as inflamed uterine tissue (Jana et al., 2020).

Mechanism of Action

SSTR5 antagonist 1 works by selectively antagonizing SSTR5, which stimulates hormone secretions including cholecystokinin, GLP-1, and insulin . This antagonist has been shown to stimulate growth hormone secretion in humans without altering the levels of other pituitary hormones .

Safety and Hazards

SSTR5 antagonist 1 has been found to be safe and well-tolerated in a phase 1 clinical trial . The trial evaluated the safety and tolerability, pharmacokinetics, and pharmacodynamics of a single oral dose of SCO-240 .

Future Directions

The robust effects of SSTR5 antagonist 1 on growth hormone secretion suggest that it may offer an oral treatment option for growth hormone-related disorders . SCOHIA PHARMA, Inc., the company behind the development of this antagonist, is actively seeking a partner worldwide for further development and commercialization of SCO-240 .

Properties

IUPAC Name

1-[2-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-5-oxa-2,6-diazaspiro[3.4]oct-6-en-7-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FN3O5/c1-3-35-23-13-19(14-24(36-4-2)26(23)20-5-7-22(29)8-6-20)16-31-17-28(18-31)15-25(30-37-28)32-11-9-21(10-12-32)27(33)34/h5-8,13-14,21H,3-4,9-12,15-18H2,1-2H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRAIIGEZLINAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CC4(C3)CC(=NO4)N5CCC(CC5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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